N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene-1,1-dioxide (sultam) moiety linked via an acetamide group to a 3-methylquinoxaline ring. The sulfanyl (S–) bridge connects the acetamide’s thioether group to the quinoxaline scaffold, which is substituted with a methyl group at the 3-position.
The sultam group (1,1-dioxidotetrahydrothiophen-3-yl) confers enhanced solubility and metabolic stability compared to non-oxidized thiophene analogs, while the quinoxaline core may facilitate π-π stacking interactions in biological targets .
Properties
Molecular Formula |
C15H17N3O3S2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(3-methylquinoxalin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-15(18-13-5-3-2-4-12(13)16-10)22-8-14(19)17-11-6-7-23(20,21)9-11/h2-5,11H,6-9H2,1H3,(H,17,19) |
InChI Key |
ISYMXMSRQDHQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)NC3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Tetrahydrothiophene moiety : This contributes to the compound's reactivity and biological activity.
- Quinoxaline derivative : Known for its pharmacological properties, the presence of this bicyclic structure enhances interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 270.39 g/mol.
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific kinases involved in inflammatory pathways. It has shown potential in modulating Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) , which plays a critical role in immune responses and inflammation. The presence of the 1,1-dioxide functional group enhances its chemical reactivity, allowing it to interact effectively with various biological targets .
Antimicrobial and Anticancer Activities
Recent studies have evaluated the antimicrobial and anticancer properties of this compound. For instance, it has demonstrated activity against various cancer cell lines, suggesting its potential as an anticancer agent. The compound's derivatives have shown moderate antioxidant activity and significant cytotoxicity against human lung cancer cells (A549) with varying IC50 values .
Case Study 1: Cytotoxicity Against Cancer Cells
In a study assessing the cytotoxic effects of synthesized derivatives of this compound, several compounds were tested against A549 cell lines. The results indicated that certain derivatives exhibited strong cytotoxic effects with IC50 values ranging from 11.20 to 59.61 µg/mL after a 72-hour treatment period .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 11.20 | A549 |
| Compound B | 15.73 | A549 |
| Compound C | 59.61 | A549 |
Case Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of derivatives containing the tetrahydrothiophene structure. The compounds were tested against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus. The results showed promising antimicrobial activity, indicating potential therapeutic applications in treating bacterial infections .
Comparison with Similar Compounds
Key Observations :
- Quinoxaline Derivatives: The target compound shares structural homology with N-alkyl-2-(3-phenylquinoxalin-2-ylsulfanyl)acetamides, differing in the quinoxaline substituent (3-methyl vs. 3-phenyl) and the N-sultam group. The phenyl group in analogs enhances lipophilicity, whereas the sultam may improve aqueous solubility .
- Synthetic Routes: S-alkylation is a common method for sulfanyl acetamide synthesis. For example, 3-phenylquinoxaline thione reacts with chloroacetamides to form N-alkyl derivatives , a pathway likely applicable to the target compound.
- Heterocyclic Diversity: Compounds like VUAA-1 and oxadiazole derivatives (e.g., 8t) replace quinoxaline with triazole or oxadiazole cores, altering electronic properties and bioactivity profiles .
Table 2: Physicochemical and Bioactivity Data
Key Observations :
- Molecular Weight: The target compound (380.4 g/mol) is heavier than VUAA-1 (324.4 g/mol) due to the sultam and quinoxaline groups. Higher molecular weight may influence pharmacokinetics, such as membrane permeability .
- Bioactivity: Quinoxaline derivatives (e.g., 8t) show enzyme inhibitory activity (e.g., LOX, BChE), suggesting the target compound could share similar mechanisms. VUAA-1’s Orco agonist activity highlights the role of sulfanyl acetamides in receptor modulation .
Electronic and Functional Group Comparisons
- Sultam vs. Alkyl/Aryl N-Substituents : The sultam group in the target compound provides strong electron-withdrawing effects and hydrogen-bonding capacity, unlike alkyl/aryl N-substituents in analogs (e.g., 8t, VUAA-1). This may enhance interactions with polar residues in enzyme active sites .
- Quinoxaline vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
